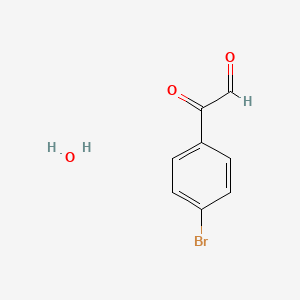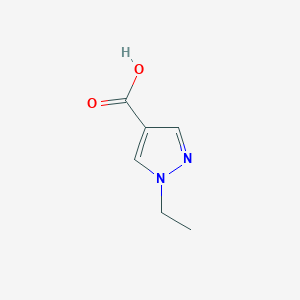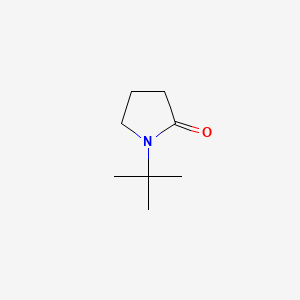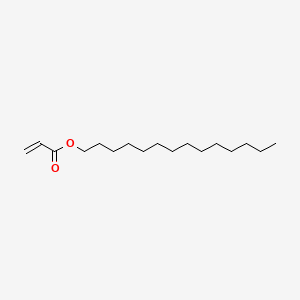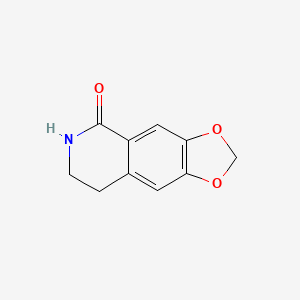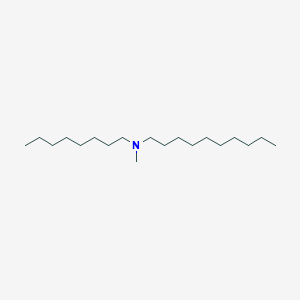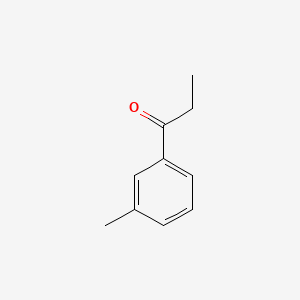
3'-Methylpropiophenone
Vue d'ensemble
Description
3’-Methylpropiophenone is a chemical compound with the molecular formula C10H12O . It is used in various chemical reactions .
Synthesis Analysis
The most straightforward route of synthesis for compounds like 3’-Methylpropiophenone is by reacting the suitably substituted bromopropiophenone with methylamine .Molecular Structure Analysis
The molecular structure of 3’-Methylpropiophenone can be represented by the IUPAC Standard InChI: InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
3’-Methylpropiophenone can participate in various types of chemical reactions. The types of reactions it can undergo include combination, decomposition, single-replacement, double-replacement, and combustion .Physical And Chemical Properties Analysis
3’-Methylpropiophenone has a density of 1.0±0.1 g/cm3, a boiling point of 230.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.7±3.0 kJ/mol, and its flash point is 98.1±8.8 °C .Applications De Recherche Scientifique
-
Hydrogel Materials
- Field : Materials Science
- Application : 3’-Methylpropiophenone is used as a photoinitiator in the UV-induced polymerization of polyvinylpyrrolidone-based hydrogels incorporated with vitamin C and Aloe vera juice .
- Method : The amount of photoinitiator applied during the UV-induced polymerization affects the hydrogels’ swelling capability, behavior in simulated body fluids, hydrophilicity, chemical structure, surface morphology, and roughness .
- Results : It was found that as the amount of the photoinitiator increased, the percentage elongation decreased, and the tensile strength increased. The content of the photoinitiator in the hydrogels also influenced their wettability .
-
Pharmaceutical Applications
- Field : Pharmaceutical Sciences
- Application : 4’-Methylpropiophenone is used as an antibacterial agent and as a photo radical polymerization initiator to provide a cross-linkable silyl group terminated vinyl polymer .
- Method : The synthesis involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification .
- Results : The resulting compound has been found to have antibacterial properties and can be used in the creation of cross-linkable silyl group terminated vinyl polymers .
-
Synthesis of Mephedrone (4-MMC)
- Field : Organic Chemistry
- Application : 4’-Methylpropiophenone is used as a precursor in the synthesis of Mephedrone (4-MMC) .
- Method : The synthesis involves several steps starting from readily available precursor chemicals like 4′-methylpropiophenone or directly from 2-bromo-4′-methylpropiophenone .
- Results : The resulting compound, Mephedrone (4-MMC), is a psychoactive drug that is used recreationally .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : 3’-Methylpropiophenone is often used for its unique reactivity in various chemical reactions .
- Method : The specific method of application can vary widely depending on the particular reaction being carried out .
- Results : The outcomes of these reactions can also vary, but in general, 3’-Methylpropiophenone can be used to synthesize a wide range of chemical compounds .
-
Phase Change Studies
- Field : Physical Chemistry
- Application : The phase change properties of 3’-Methylpropiophenone are studied .
- Method : The boiling point of 3’-Methylpropiophenone is measured at various pressures .
- Results : The data obtained from these studies can be used to understand the physical properties of 3’-Methylpropiophenone and how it behaves under different conditions .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : 3’-Methylpropiophenone is often used for its unique reactivity in various chemical reactions .
- Method : The specific method of application can vary widely depending on the particular reaction being carried out .
- Results : The outcomes of these reactions can also vary, but in general, 3’-Methylpropiophenone can be used to synthesize a wide range of chemical compounds .
-
Phase Change Studies
- Field : Physical Chemistry
- Application : The phase change properties of 3’-Methylpropiophenone are studied .
- Method : The boiling point of 3’-Methylpropiophenone is measured at various pressures .
- Results : The data obtained from these studies can be used to understand the physical properties of 3’-Methylpropiophenone and how it behaves under different conditions .
Safety And Hazards
3’-Methylpropiophenone is a combustible liquid that causes serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to wear suitable protective equipment and to prevent the dispersion of dust .
Orientations Futures
While specific future directions for 3’-Methylpropiophenone are not mentioned in the search results, the field of electroorganic chemistry, which includes the study of compounds like 3’-Methylpropiophenone, is on the verge of a renaissance due to its greenness, sustainability, atom economy, step economy, and inherent safety .
Propriétés
IUPAC Name |
1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVNQIJBHWOZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199699 | |
| Record name | 3'-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methylpropiophenone | |
CAS RN |
51772-30-6 | |
| Record name | 1-(3-Methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51772-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-METHYLPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRV2PZ9ZV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

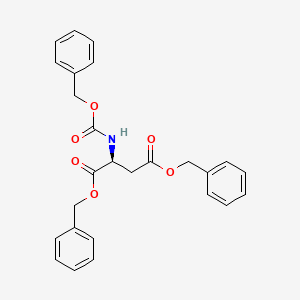
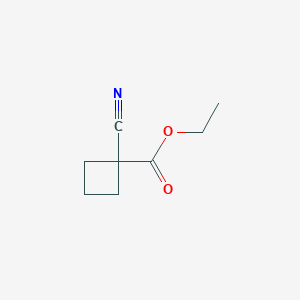
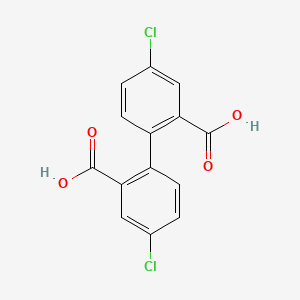
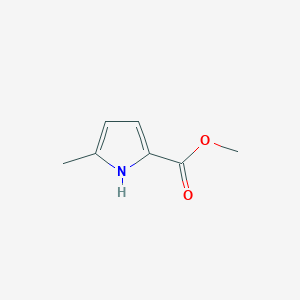
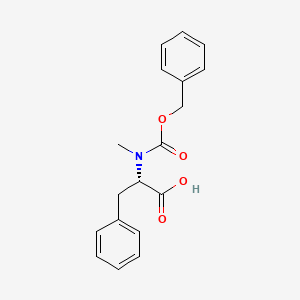
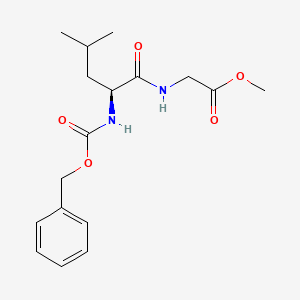
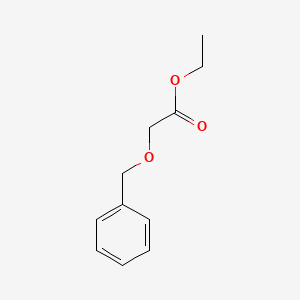
![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)
